REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[BH4-].[Na+]>CO>[CH2:12]([NH:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
NCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled down to ca. −10° C. (ice/salt bath)
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
the bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at ambient temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
poured into water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 0.5 N HCl (3×100 mL)
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous solution was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCCNC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.8 mmol | |
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |